
2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine, also known as PNTM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PNTM belongs to the class of morpholine-based sulfonyl compounds and has been shown to exhibit promising biological activities.
Applications De Recherche Scientifique
Supramolecular Chemistry
Research in supramolecular chemistry involving naphthalene derivatives and morpholine has shown significant promise. For example, the study by Michał J. Białek et al. (2013) explored the supramolecular chemistry of potent diphosphonic tectons with tuned flexibility, demonstrating the generation of pseudopolymorphs, polymorphs, and adducts using naphthalene derivatives and morpholine. This research provides insights into the structural possibilities and the formation of complex assemblies that could be relevant for materials science and nanotechnology applications (Białek, Zaręba, Janczak, & Zoń, 2013).
Synthetic Methodologies
In the realm of synthetic chemistry, compounds structurally similar to the queried molecule have been synthesized for various purposes. Y. C. S. Kumar et al. (2007) reported an efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing a potent method for creating morpholine derivatives that could serve as building blocks for pharmaceuticals and materials (Kumar, Sadashiva, & Rangappa, 2007).
Structural Studies and Materials Science
The structural analysis and properties of sulfonamide complexes, which share functional group similarities with the queried compound, have been extensively studied. For instance, Tao Wu et al. (2019) correlated magnetic anisotropy with coordination geometry variation in a series of cobalt(ii)-sulfonamide complexes. Such studies are crucial for understanding the magnetic properties of materials and could inform the development of novel magnetic substances (Wu, Zhai, Deng, Chen, Zhang, & Zheng, 2019).
Propriétés
IUPAC Name |
2-pyridin-3-yl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-25(23,18-8-7-15-4-1-2-5-16(15)12-18)21-10-11-24-19(14-21)17-6-3-9-20-13-17/h3,6-9,12-13,19H,1-2,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPUUDCKUOPWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2598367.png)
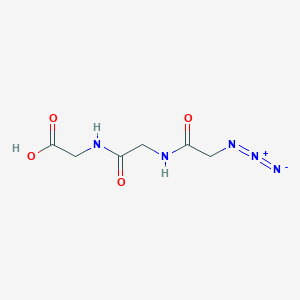


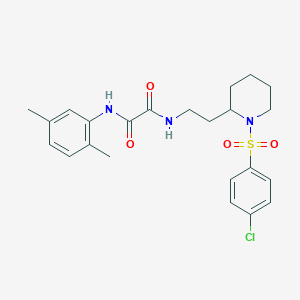
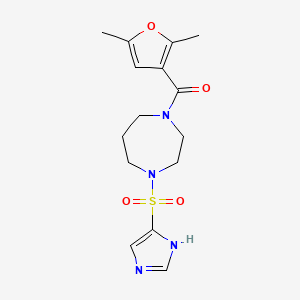
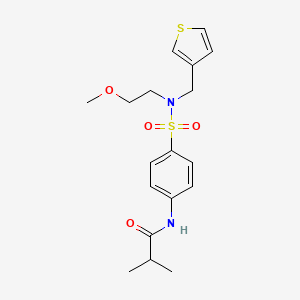

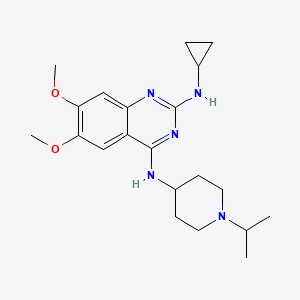
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)

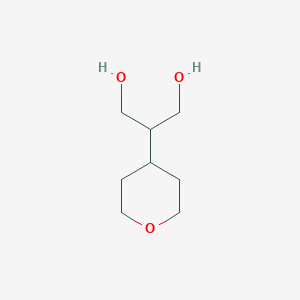
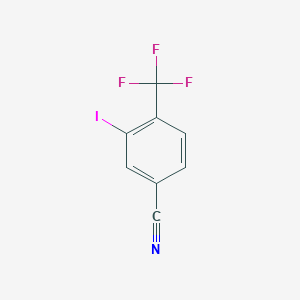
![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)